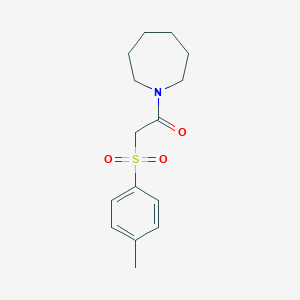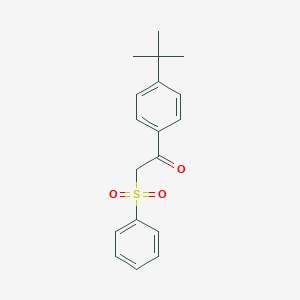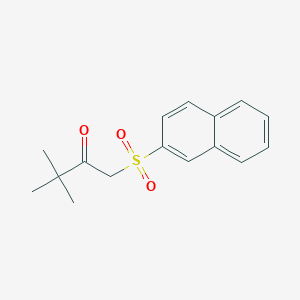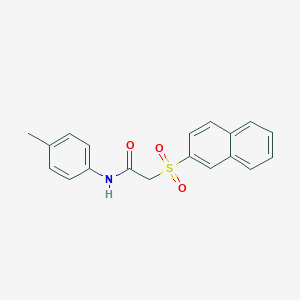![molecular formula C17H15N3O2S B285627 N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285627.png)
N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities. It has also been investigated for its potential use as a fluorescent probe for imaging applications.
Mécanisme D'action
The mechanism of action of N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is not fully understood. However, it is believed to exert its biological activities by interfering with various cellular processes. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to reduce the production of reactive oxygen species and nitric oxide, which are known to cause oxidative stress and inflammation. It has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability under various conditions. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. One possible direction is to investigate its potential use as a fluorescent probe for imaging applications. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Finally, more studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with N-phenylacrylamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature of 120-130°C. The product is purified by column chromatography to obtain a white solid with a yield of around 60-70%.
Propriétés
Formule moléculaire |
C17H15N3O2S |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C17H15N3O2S/c21-15(18-14-9-5-2-6-10-14)11-12-23-17-20-19-16(22-17)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21) |
Clé InChI |
IONLOCOTAPAABB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285544.png)
![4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine](/img/structure/B285545.png)
![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)
![N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B285547.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285548.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)

![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
![1-(4-Tert-butylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B285557.png)




